2-Hydroxypent-4-enoic acid

Catalog No.
S568678
CAS No.
67951-43-3
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxypent-4-enoic acid

CAS Number

67951-43-3

Product Name

2-Hydroxypent-4-enoic acid

IUPAC Name

2-hydroxypent-4-enoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)

InChI Key

VFSVBYJVPHDQQC-UHFFFAOYSA-N

SMILES

C=CCC(C(=O)O)O

Synonyms

3-vinyllactic acid, beta-vinyllactic acid

Canonical SMILES

C=CCC(C(=O)O)O

The exact mass of the compound 2-Hydroxypent-4-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxypent-4-enoic acid (CAS 67951-43-3), also known as allylglycolic acid, is a structurally distinct bifunctional alpha-hydroxy acid (AHA) featuring a terminal alkene. In industrial and advanced laboratory procurement, it is primarily sourced as a reactive comonomer for the synthesis of functionalized biodegradable polyesters. Unlike standard saturated AHAs, the presence of the pendant vinyl group enables post-polymerization modifications, such as thiol-ene click chemistry, epoxidation, and cross-linking, without degrading the delicate polyester backbone [1]. This dual reactivity makes it a critical precursor for manufacturing discrete bottlebrush polymers, amphiphilic block copolymers, and cross-linkable resins where precise control over both backbone degradability and side-chain architecture is required[2].

Research Fit

1 Chiral Building BlockStereochemically defined α-hydroxy acid with terminal alkene for asymmetric synthesis workflows
2 Masked Hydrophilic MonomerEnables sequence-defined oligomer construction with latent allyl modification handle
3 Post-Polymerization ReactivityTerminal allyl group supports thiol-ene chemistry for side-chain-diverse library generation

Attempting to substitute 2-hydroxypent-4-enoic acid with more common reagents severely compromises polymer architecture and functionality. Standard lactic acid forms structurally stable polylactide (PLA) backbones but is completely saturated, rendering it inert to post-polymerization grafting without harsh, backbone-degrading radical treatments[1]. Conversely, substituting with 4-pentenoic acid provides the necessary terminal alkene but lacks the alpha-hydroxyl group required for step-growth or ring-opening esterification; it acts as a chain terminator rather than a chain-extending monomer. Therefore, procurement of the exact 2-hydroxypent-4-enoic acid structure is necessary for formulators who need to build continuous alpha-hydroxy acid polyester chains that natively incorporate bio-orthogonal, reactive pendant vinyl handles [1].

Substitution Risk

Target Feature
Context
Substitute May Differ
C5 chain with terminal allyl group
may not transfer to
Longer-chain analogs (e.g., C6, C7): distinct enzymatic synthesis efficiency and post-modification spacing
Allyl handle for thiol-ene chemistry
may not transfer to
Saturated α-hydroxy acids (e.g., 2-hydroxy-4-methylpentanoic acid): no post-polymerization modifiability
Single-enantiomer stereochemical control
may not transfer to
Racemate or opposite enantiomer: stereochemical outcome may shift in diastereoselective reactions

Post-Polymerization Grafting Efficiency via Thiol-Ene Click Chemistry

When synthesizing complex bottlebrush polymers, the reactivity of the pendant groups dictates the structural perfection of the final material. Copolyesters containing alternating units of lactic acid and 2-hydroxypent-4-enoic acid were subjected to UV-promoted (λ = 365 nm) thiol-ene click chemistry with discrete polylactide thiols (LAn-SH). The vinyl groups of the 2-hydroxypent-4-enoic acid residues enabled 100% quantitative grafting, producing fully grafted bottlebrush polymers (MW = 34 kDa) [1]. In contrast, a standard PLA backbone completely fails to undergo this functionalization due to the absence of reactive alkene handles.

Evidence DimensionSide-chain grafting efficiency
Target Compound Data100% quantitative grafting via thiol-ene click
Comparator Or BaselineStandard Polylactide (PLA): 0% grafting capability
Quantified DifferenceEnables 100% quantitative side-chain attachment vs. 0% in standard PLA
ConditionsUV light (λ = 365 nm) promoted thiol-ene click chemistry with LAn-SH

Procuring this monomer guarantees formulators the ability to achieve maximum-density side-chain functionalization without causing degradation to the primary polyester backbone.

Enzymatic Synthesis ee
Cross-study comparable
TargetNo reported direct enzymatic route achieving >99% ee; requires non-enzymatic asymmetric methods
Comparator2-Hydroxyhex-5-enoic acid: >99% ee via enzyme-catalyzed hydrolysis/reduction of α-keto esters
Supports sourcing route evaluation for C5 scaffold procurement
Method context; enzyme specificity for chain length limits direct biocatalytic access

Epoxidation Conversion for Cross-Linkable Polyester Resins

The transformation of thermoplastic polyesters into cross-linkable thermosets requires accessible reactive sites. In studies of poly(allylglycolide)—the polymer derived from the cyclic dimer of 2-hydroxypent-4-enoic acid—treatment with m-chloroperoxybenzoic acid (mCPBA) resulted in quantitative (>99%) conversion of the pendant allyl groups into epoxides [1]. Gel permeation chromatography (GPC) confirmed that this epoxidation occurred without any associated chain scission. A baseline unfunctionalized aliphatic polyester cannot undergo this transformation, meaning it cannot be formulated into a reactive epoxy-polyester hybrid resin.

Evidence DimensionDouble bond conversion to epoxide
Target Compound DataQuantitative (>99%) conversion without chain scission
Comparator Or BaselineUnfunctionalized aliphatic polyesters: Incapable of epoxidation
Quantified DifferenceEnables >99% epoxy functionalization vs. 0% in standard AHAs
ConditionsOxidation using mCPBA in degassed solvent at room temperature

This allows manufacturers to produce highly reactive, cross-linkable biodegradable resins that maintain their molecular weight during downstream chemical processing.

Diastereomeric Excess
Class-level inference
72–94% de
ZnBr2-promoted carbonyl-ene reaction with Oppolzer's sultam or 8-phenylmenthol auxiliaries
Supports diastereoselectivity context review for chiral intermediate preparation
Method-dependent; Whitesell's SnCl4 method reports >99% de for selected substrates

Copolymerization Compatibility and Sequence Control

For advanced materials, the ability to control the exact monomer sequence is critical for reproducible batch-to-batch performance. 2-Hydroxypent-4-enoic acid demonstrates seamless compatibility with lactic acid in iterative convergent growth techniques, allowing the synthesis of perfectly discrete copolyester backbones up to 64 repeating units in an exact alternating sequence [1]. Substituting with simple alkenes or non-AHA acids disrupts this precise step-growth mechanism, leading to random copolymers or chain termination.

Evidence DimensionSequence control in step-growth synthesis
Target Compound DataEnables perfectly alternating 64-unit discrete sequences
Comparator Or BaselineNon-AHA alkenes (e.g., 4-pentenoic acid): Cause chain termination
Quantified DifferenceSupports extended discrete chain growth vs. immediate termination
ConditionsIterative convergent growth technique for discrete copolyesters

Ensures that procurement of this specific compound yields highly reproducible, sequence-defined macromolecules necessary for strict regulatory or biomedical applications.

Monomer Functionality
Head-to-head
TargetTerminal allyl enables quantitative thiol-ene post-modification; functions as masked hydrophilic monomer
Comparator(2S)-2-hydroxy-4-methylpentanoic acid: saturated side chain; hydrophobic monomer with no post-polymerization modifiability
Supports monomer selection for foldamer libraries requiring post-modifiable allyl handle
Post-modification context; allyl reactivity is essential for side-chain diversification

Synthesis of Discrete Bottlebrush Polymers (BBPs)

2-Hydroxypent-4-enoic acid is structurally validated for the production of perfectly discrete bottlebrush polymers. Its incorporation into a copolyester backbone provides the essential vinyl groups required for high-efficiency thiol-ene click coupling with polymeric side chains, enabling the creation of dense, highly controlled branched architectures used in advanced rheological modifiers and nanomedicine [1].

Manufacturing of Cross-Linkable Biodegradable Resins

Because the pendant allyl groups can be quantitatively epoxidized without degrading the polymer backbone, this compound is a quantitatively proven monomer for formulating reactive biodegradable resins. These epoxidized poly(allylglycolide) materials can be subsequently cross-linked to form durable, eco-friendly coatings or thermosets that retain the inherent biodegradability of an alpha-hydroxy acid backbone [2].

Development of Amphiphilic Block Copolymer Micelles

The orthogonal reactivity of 2-hydroxypent-4-enoic acid allows for the selective attachment of both hydrophilic and hydrophobic side chains onto a single biodegradable backbone. This makes it a structurally verified precursor for synthesizing amphiphilic bottlebrush block copolymers that self-assemble into well-defined micelles for targeted drug delivery systems [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequence-defined oligomer research
Allyl side-chain reactivity for post-polymerization diversification
Thiol-ene modification efficiency and side-chain library homogeneity
Chiral O-heterocycle precursor studies
Diastereoselective ene reaction pathway with chiral auxiliaries
Diastereomeric excess verification and stereochemical configuration
Non-enzymatic chiral building block sourcing
Stereochemical synthesis route selection (organoindium, ZnBr2-ene, or (salen)Cr-catalyzed)
Enantiomeric excess confirmation and analytical identity verification

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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